N-Methyl-4-hydroxy-leucine
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Overview
Description
N-Methyl-4-hydroxy-leucine is a modified amino acid derivative of leucine, a branched-chain amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydroxyl group attached to the fourth carbon of the leucine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-hydroxy-leucine typically involves the N-methylation of leucine followed by hydroxylation. One common method for N-methylation is the use of methyl iodide in the presence of a base, such as sodium hydride, to introduce the methyl group at the nitrogen atom. The hydroxylation step can be achieved using hydroxylating agents like osmium tetroxide or through enzymatic hydroxylation using specific hydroxylases .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the N-methylation and hydroxylation reactions efficiently. This method is preferred due to its high regioselectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-hydroxy-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can further react to form other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Methyl-4-keto-leucine.
Reduction: Reformation of this compound.
Substitution: Formation of N-Methyl-4-chloro-leucine and its derivatives
Scientific Research Applications
N-Methyl-4-hydroxy-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Methyl-4-hydroxy-leucine involves its incorporation into peptides and proteins, where it can influence their structure and function. It is known to interact with specific enzymes and receptors, modulating their activity. For example, in the context of cyclosporine, this compound is crucial for the immunosuppressive activity of the drug by interacting with lymphocyte receptors .
Comparison with Similar Compounds
Similar Compounds
Leucine: The parent compound, a branched-chain amino acid.
N-Methyl-leucine: Lacks the hydroxyl group at the fourth carbon.
4-Hydroxy-leucine: Lacks the methyl group at the nitrogen atom
Uniqueness
N-Methyl-4-hydroxy-leucine is unique due to the presence of both the N-methyl and 4-hydroxy groups, which confer distinct chemical and biological properties. This dual modification enhances its solubility, bioavailability, and ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and biochemistry .
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-4-hydroxy-4-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,11)4-5(8-3)6(9)10/h5,8,11H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
JRKMRRWEUORVRJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)NC)O |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC)O |
Origin of Product |
United States |
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